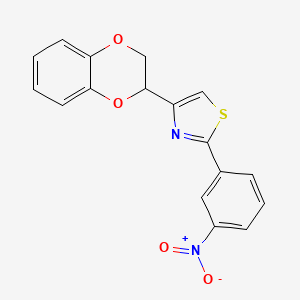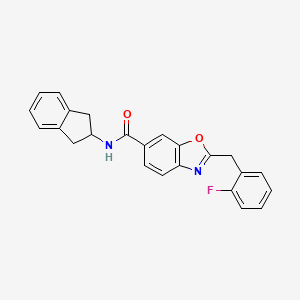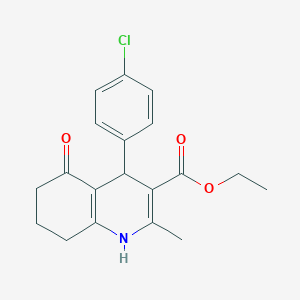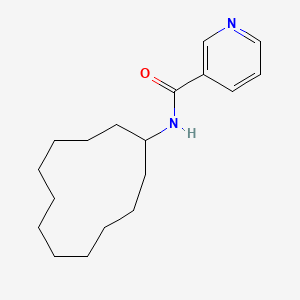
4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole is a complex organic compound that features a benzodioxin ring, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzodioxin and thiazole intermediates with a nitrophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or other oxidized derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole: Lacks the nitro group, potentially altering its reactivity and applications.
4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(4-nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group in a different position, which could affect its chemical properties and biological activity.
Uniqueness
The presence of both the benzodioxin and nitrophenyl groups in 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole makes it unique compared to other similar compounds. This combination of functional groups can impart distinct electronic, steric, and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-19(21)12-5-3-4-11(8-12)17-18-13(10-24-17)16-9-22-14-6-1-2-7-15(14)23-16/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWYBZRZWNQZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide](/img/structure/B4997887.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)

![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl[(3-methyl-5-isoxazolyl)methyl]amine](/img/structure/B4997909.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)

![1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro-](/img/structure/B4997938.png)
![(3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol](/img/structure/B4997939.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
![N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4997982.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B4997992.png)
